Cas no 1904342-76-2 (N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)

N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic nicotinamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a chloro-substituted pyridine core, an acetylphenyl moiety, and a tetrahydro-2H-pyran-4-yloxy group, which may enhance binding affinity and metabolic stability. The compound's design suggests utility as an intermediate or bioactive molecule, particularly in targeting enzyme inhibition or receptor modulation. The presence of both hydrophobic (tetrahydropyran) and polar (amide) functionalities could improve solubility and pharmacokinetic properties. Further studies are required to fully characterize its biological activity and synthetic scalability. This compound represents a structurally distinct scaffold for exploratory research in drug discovery.
N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide structure
1904342-76-2 structure
Product Name:N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
CAS No:1904342-76-2
MF:C19H19ClN2O4
MW:374.818164110184
CID:5837367
PubChem ID:92085044
Update Time:2025-06-13

N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • F6475-4197
    • 1904342-76-2
    • AKOS025347699
    • N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
    • N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
    • Inchi: 1S/C19H19ClN2O4/c1-12(23)13-3-2-4-15(9-13)22-18(24)14-10-17(20)19(21-11-14)26-16-5-7-25-8-6-16/h2-4,9-11,16H,5-8H2,1H3,(H,22,24)
    • InChI Key: RJJRHPKBAFKQHE-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(NC2C=CC=C(C(C)=O)C=2)=O)=CN=C1OC1CCOCC1

Computed Properties

  • Exact Mass: 374.1033348g/mol
  • Monoisotopic Mass: 374.1033348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 77.5Ų

N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6475-4197-2μmol
N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
1904342-76-2 90%+
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$85.5 2023-05-17
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F6475-4197-10μmol
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F6475-4197-20μmol
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F6475-4197-1mg
N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
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F6475-4197-2mg
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Life Chemicals
F6475-4197-3mg
N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
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F6475-4197-4mg
N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Life Chemicals
F6475-4197-5mg
N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Life Chemicals
F6475-4197-10mg
N-(3-acetylphenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
1904342-76-2 90%+
10mg
$118.5 2023-05-17

N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide Related Literature

Additional information on N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Comprehensive Overview of N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS No. 1904342-76-2)

N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS No. 1904342-76-2) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives, which are widely studied for their biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of a tetrahydro-2H-pyran-4-yl moiety and a 5-chloro substitution in its structure enhances its metabolic stability and binding affinity to specific biological targets.

In recent years, the demand for small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine and targeted therapy. Researchers are particularly interested in compounds like N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide due to their potential to modulate key signaling pathways involved in diseases such as cancer, diabetes, and neurodegenerative disorders. The compound's acetylphenyl and nicotinamide groups contribute to its ability to interact with enzymes and receptors, making it a promising candidate for drug development.

The synthesis of CAS No. 1904342-76-2 involves multi-step organic reactions, including etherification, amidation, and chlorination, to achieve the desired molecular architecture. Its tetrahydro-2H-pyran-4-yloxy side chain is critical for improving solubility and bioavailability, addressing one of the major challenges in drug formulation. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure the purity and structural integrity of the compound, meeting the stringent requirements of preclinical studies.

From a commercial perspective, N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is available through specialized chemical suppliers catering to the pharmaceutical and biotechnology sectors. Its applications extend beyond drug discovery, including use as a chemical probe in mechanistic studies and as a reference standard in analytical laboratories. The compound's CAS registry number (1904342-76-2) ensures accurate identification and traceability, which is essential for regulatory compliance and intellectual property protection.

Emerging trends in AI-driven drug discovery and computational chemistry have further highlighted the importance of structurally diverse compounds like CAS No. 1904342-76-2. Virtual screening and molecular docking studies leverage its 3D conformation to predict interactions with target proteins, accelerating the identification of lead candidates. Additionally, the compound's relevance to epigenetic research and protein-protein interaction inhibition aligns with current scientific priorities, making it a subject of ongoing investigation.

In conclusion, N-(3-acetylphenyl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide represents a versatile and pharmacologically interesting molecule with broad applicability in modern research. Its structural complexity and functional groups offer numerous opportunities for customization and optimization, underscoring its value in the development of next-generation therapeutics. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing biomedical innovation.

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